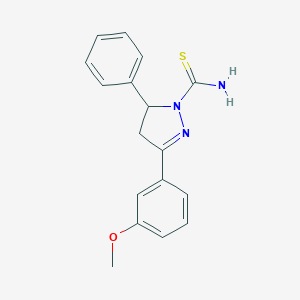![molecular formula C16H13N3OS2 B276204 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B276204.png)
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may have neuroprotective effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been found to have interesting biochemical and physiological effects. It has been shown to have activity against certain cancer cell lines, including breast cancer and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been found to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one in lab experiments include its potential activity against certain cancer cell lines and its neuroprotective effects in the treatment of Alzheimer's disease. However, the limitations of using this compound in lab experiments include its low yield in synthesis and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one. One direction is to further investigate its mechanism of action in order to better understand its potential applications in drug discovery. Another direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, future studies could focus on improving the synthesis method in order to increase the yield of the compound.
Synthesemethoden
The synthesis of 3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been reported in the literature using different methods. One method involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine-5-thiol in the presence of potassium carbonate. Another method involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine-5-thiol in the presence of sodium hydride. The yield of the compound in both methods is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
3-methyl-8-(4-methylphenyl)-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it a potential candidate for use in drug discovery. It has been shown to have activity against certain cancer cell lines and has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H13N3OS2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
12-methyl-5-(4-methylphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H13N3OS2/c1-9-3-5-11(6-4-9)13-7-12-14(22-13)15(20)19-16(17-12)21-8-10(2)18-19/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
MGBJOUCRQJAYIX-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1 |
Kanonische SMILES |
CC1=NN2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)C)N=C2SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-thioxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276128.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-[2-(4-fluorophenyl)-2-oxoethyl]-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276133.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)




